1-Ethenyl-2-methoxy-4-nitrobenzene
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Overview
Description
1-Ethenyl-2-methoxy-4-nitrobenzene is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzene, characterized by the presence of an ethenyl group, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-2-methoxy-4-nitrobenzene can be synthesized through a series of chemical reactions involving benzene derivatives. One common method involves the nitration of 1-ethenyl-2-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically require controlled temperatures to ensure the selective nitration of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-Ethenyl-2-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethenyl-2-methoxy-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethenyl and methoxy groups can influence the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and the chemical environment.
Comparison with Similar Compounds
1-Ethynyl-2-methoxy-4-nitrobenzene: Similar structure but with an ethynyl group instead of an ethenyl group.
1-Ethyl-2-nitrobenzene: Lacks the methoxy group and has an ethyl group instead of an ethenyl group.
1-Methoxy-4-nitrobenzene: Lacks the ethenyl group.
Uniqueness: 1-Ethenyl-2-methoxy-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both an ethenyl and a nitro group on the benzene ring allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-ethenyl-2-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C9H9NO3/c1-3-7-4-5-8(10(11)12)6-9(7)13-2/h3-6H,1H2,2H3 |
InChI Key |
YAYAYBCTOJTNBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C=C |
Origin of Product |
United States |
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